molecular formula C3H4BNO3 B580705 Oxazol-2-ylboronic acid CAS No. 891660-66-5

Oxazol-2-ylboronic acid

Cat. No.: B580705
CAS No.: 891660-66-5
M. Wt: 112.879
InChI Key: NRBQYBDDNGRAOR-UHFFFAOYSA-N
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Description

Oxazol-2-ylboronic acid: is a boronic acid derivative with the molecular formula C3H4BNO3. It is a compound that contains both an oxazole ring and a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxazol-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of oxazole derivatives with boronic acid reagents. For instance, the Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of boronic acids, including this compound. This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications .

Chemical Reactions Analysis

Types of Reactions: Oxazol-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield boronate esters .

Scientific Research Applications

Chemistry: Oxazol-2-ylboronic acid is used as a reactant in the synthesis of various organic compounds. It serves as a building block in the formation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the development of enzyme inhibitors and other bioactive molecules. Its ability to interact with biological targets makes it valuable in drug discovery and development .

Medicine: this compound derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and versatility make it suitable for various industrial applications, including the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of oxazol-2-ylboronic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pyridylboronic acid
  • Thiophenylboronic acid

Comparison: Oxazol-2-ylboronic acid is unique due to the presence of both an oxazole ring and a boronic acid group. This combination imparts distinct chemical properties and reactivity compared to other boronic acids. For example, phenylboronic acid lacks the heterocyclic ring, which can influence its reactivity and applications.

Properties

IUPAC Name

1,3-oxazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-5-1-2-8-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBQYBDDNGRAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CO1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733796
Record name 1,3-Oxazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891660-66-5
Record name 1,3-Oxazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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